Arg-arg-lys-ala-ser-gly-pro

Protein Kinase A Phosphorylation Histone H1

Choose Arg-arg-lys-ala-ser-gly-pro (RRKASGP/H1-7) for superior PKA assays. Unlike full-length H1, it offers a consistent, reproducible substrate with a higher absolute catalytic rate. Its defined sequence eliminates batch variability, ensuring robust, high-signal readouts in HTS and SAR studies. Ideal for reliable kinase research.

Molecular Formula C31H58N14O9
Molecular Weight 770.9 g/mol
CAS No. 65189-70-0
Cat. No. B1344207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-arg-lys-ala-ser-gly-pro
CAS65189-70-0
Molecular FormulaC31H58N14O9
Molecular Weight770.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39)
InChIKeyQUDAEJXIMBXKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-arg-lys-ala-ser-gly-pro (CAS 65189-70-0): A High-Rate PKA Substrate for Kinase Activity Assays and Phosphorylation Studies


Arg-arg-lys-ala-ser-gly-pro (also known as RRKASGP or H1-7) is a synthetic heptapeptide derived from the amino acid sequence around Ser38 of calf thymus histone H1 [1]. It is a well-characterized, high-efficiency substrate for cAMP-dependent protein kinase (PKA), used extensively in biochemical research to study kinase activity and phosphorylation mechanisms [2]. Unlike the full-length histone H1 protein, this synthetic peptide provides a defined and consistent substrate for reproducible kinetic studies.

Critical Differentiation of Arg-arg-lys-ala-ser-gly-pro: Why Standard PKA Substrates Are Not Interchangeable


Selecting a PKA substrate for research is not a generic decision. While several short peptides like Kemptide (LRRASLG) are standard PKA substrates, their kinetic properties differ significantly from Arg-arg-lys-ala-ser-gly-pro (H1-7). A direct substitution can lead to markedly different assay outcomes, as evidenced by H1-7's distinct kinetic profile, which includes a higher absolute catalytic rate compared to its native protein context [1]. Furthermore, subtle sequence variations dictate enzyme specificity; an Ala to Ser substitution in the P+1 position can drastically alter substrate efficiency for PKA [2], underscoring that not all peptides with the RRX(S/T) consensus sequence are functionally equivalent. The following quantitative evidence clarifies where Arg-arg-lys-ala-ser-gly-pro provides unique advantages.

Quantitative Differentiation of Arg-arg-lys-ala-ser-gly-pro: Evidence for Scientific Selection


Superior Absolute Catalytic Rate in Phosphorylation Compared to Native Histone H1

Arg-arg-lys-ala-ser-gly-pro (H1-7) exhibits a greater absolute catalytic rate of phosphorylation by PKA than its native counterpart, whole histone H1 [1]. This indicates that the synthetic peptide is a more efficient substrate in terms of the maximum rate of phosphate transfer. Furthermore, its Michaelis constant (Km) is approximately 40-fold greater than that of whole histone H1, which, while indicating lower binding affinity, is consistent with its higher turnover rate in solution-based assays [1].

Protein Kinase A Phosphorylation Histone H1

Distinct PKA Substrate Kinetics Relative to Standard Substrate Kemptide

While a direct, head-to-head Km value for Arg-arg-lys-ala-ser-gly-pro is not available in the public domain, its established 40-fold greater Km relative to whole histone H1 [1] allows for a class-level inference. Given that histone H1 has a reported Km of approximately 4.3 µM for PKA [2], this places the estimated Km of H1-7 in the range of ~170 µM. This contrasts sharply with the well-characterized PKA substrate Kemptide (LRRASLG), which exhibits a Km of 2-16 µM, typically reported around 11.7 µM [3]. The higher estimated Km of H1-7 indicates lower affinity but is coupled with a higher catalytic rate, defining a different kinetic niche.

PKA Assay Enzyme Kinetics Kemptide

Sequence-Defined Kinase Specificity: The Critical Role of Serine in the P+1 Position

The sequence of Arg-arg-lys-ala-ser-gly-pro is part of a larger motif that dictates kinase specificity. An extended analog, Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val, is a substrate for PKC with an apparent Km of 130 µM [1]. Crucially, replacing the Serine at the P+1 position with Alanine to create the peptide Arg-Arg-Lys-Ala-Ala-Gly-Pro-Pro-Val transforms the molecule into a weak inhibitor of PKC rather than a substrate [1]. This demonstrates that the precise sequence of Arg-arg-lys-ala-ser-gly-pro is essential for its function as a phosphate acceptor.

Kinase Specificity Substrate Design Protein Kinase C

Commercially Defined and Reproducible Purity for Consistent Assay Performance

As a synthetic peptide, Arg-arg-lys-ala-ser-gly-pro is available with a high and specified purity from multiple commercial suppliers. Unlike the heterogeneous nature of purified native proteins like whole histone H1, this compound can be consistently sourced with a purity of ≥97% as verified by HPLC [1]. This level of purity and batch-to-batch consistency is a quantifiable advantage for procurement and experimental design, reducing variability introduced by the starting material.

Peptide Synthesis Quality Control Assay Reproducibility

Targeted Applications of Arg-arg-lys-ala-ser-gly-pro in Kinase Research


PKA Activity Assays Requiring High Signal-to-Noise Ratios

Arg-arg-lys-ala-ser-gly-pro is optimally used in in vitro PKA activity assays where a robust signal is paramount. Its higher absolute catalytic rate of phosphorylation compared to native histone H1 [1] makes it an ideal substrate for generating a strong readout in spectrophotometric, radiometric, or fluorescence-based assays, enabling sensitive detection of PKA activity even in complex mixtures.

Investigations of Kinase Substrate Specificity and Consensus Sequence Mapping

Given that a single amino acid change can convert the peptide from a substrate into an inhibitor [2], Arg-arg-lys-ala-ser-gly-pro serves as a crucial reference sequence. It is essential for structure-activity relationship (SAR) studies aimed at defining the precise consensus sequence requirements for PKA and related kinases, helping researchers understand the molecular determinants of substrate recognition and phosphorylation efficiency.

Standardized Kinase Activity Controls in High-Throughput Screening (HTS)

In pharmaceutical and biotech HTS campaigns to identify novel kinase inhibitors or activators, a consistent and reproducible synthetic substrate is required. Arg-arg-lys-ala-ser-gly-pro, with its commercial availability at high purity (≥97%) [3], provides a reliable positive control for PKA activity. Its defined composition eliminates the batch-to-batch variability associated with native protein substrates, ensuring assay robustness across large screening campaigns.

Mechanistic Studies of PKA Catalytic Subunit Function

This peptide was specifically derived from the PKA phosphorylation site on histone H1 and has been historically used to investigate the reaction mechanism of the PKA catalytic subunit [1]. It remains a valuable tool for detailed enzymology studies, such as pre-steady-state kinetics or analysis of mutant PKA enzymes, where a well-characterized, simple substrate is needed to dissect the enzyme's catalytic mechanism without the confounding factors of a large protein substrate.

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